molecular formula C17H15N3O5S B12159511 Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B12159511
M. Wt: 373.4 g/mol
InChI Key: BGEHSVVKMIYHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinoline and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy and Hydroxy Groups: The 8-methoxy and 4-hydroxy groups can be introduced via selective methylation and hydroxylation reactions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling of the Quinoline and Thiazole Moieties: The final step involves coupling the quinoline and thiazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the quinoline ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the hydroxy group on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, the compound’s quinoline and thiazole moieties are known for their bioactivity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its unique properties may also make it useful in the creation of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thiazole ring can interact with proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and are known for their antimalarial activity.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir contain the thiazole ring and are important in nutrition and antiviral therapy, respectively.

Uniqueness

What sets Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate apart is its combination of both quinoline and thiazole moieties, which may confer a unique spectrum of biological activities. This dual functionality can make it more versatile in its applications compared to compounds containing only one of these moieties.

Biological Activity

Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14_{14}H14_{14}N2_{2}O4_{4}S
  • Molecular Weight : 302.34 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the quinoline and thiazole moieties. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
1MCF-720.1Apoptosis induction
2A54914.0Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Its derivatives have demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus250.5
Escherichia coli220.8
Klebsiella pneumoniae240.6

The antimicrobial activity is often attributed to the ability of quinoline derivatives to disrupt bacterial cell membranes.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds containing thiazole and quinoline rings often inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and membrane integrity is a common mechanism for antimicrobial activity.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against various cell lines. One derivative exhibited an IC50 value of 10 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

A comprehensive study on the antimicrobial activity of quinoline derivatives showed that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O5S/c1-8-12(16(23)25-3)19-17(26-8)20-15(22)10-7-18-13-9(14(10)21)5-4-6-11(13)24-2/h4-7H,1-3H3,(H,18,21)(H,19,20,22)

InChI Key

BGEHSVVKMIYHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.